10-ethoxy-3-(2-methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Description
The compound “10-ethoxy-3-(2-methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione” is a complex organic molecule with a molecular formula of C19H26N2O5S and a molecular weight of 394.48 . It appears to contain functional groups such as ethers and thiones, which can influence its chemical behavior.
Scientific Research Applications
Synthesis of Cyclic Dipeptidyl Ureas
A study by Sañudo et al. (2006) introduced a novel class of cyclic dipeptidyl ureas synthesized through Ugi reactions followed by stirring with sodium ethoxide, potentially useful for designing bioactive compounds or pharmaceuticals with specific protein interaction capabilities (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).
Structural Features of Triazolobenzoxadiazocine Derivatives
Gumus et al. (2018) examined the molecular structure and theoretical (HF and DFT) studies of a triazolobenzoxadiazocine derivative, highlighting the importance of structural analysis in drug design and the development of new pharmaceutical compounds (M. K. Gumus, S. Kansız, Ercan Aydemir, N. Gorobets, N. Dege, 2018).
Opiate Activity of Benzazocin Derivatives
Research by Michne et al. (1979) on N-methyl derivatives of benzazocin-11 beta-yl alkanones uncovered compounds with novel opiate activity profiles, pointing towards the potential of such compounds in developing new analgesics (W. Michne, T. R. Lewis, S. Michalec, A. Pierson, F. Rosenberg, 1979).
Unexpected Transformations in Benzoxadiazocin Synthesis
Sedova et al. (2017) discovered unexpected transformations during the synthesis of benzoxadiazocin derivatives, which could impact the development of synthetic pathways for new chemical entities (Valentina F. Sedova, V. P. Krivopalov, O. P. Shkurko, 2017).
cGMP Phosphodiesterase Inhibitors
Takase et al. (1994) investigated quinazoline derivatives as cGMP phosphodiesterase inhibitors, offering insights into the design of selective therapeutic agents for cardiovascular diseases (Y. Takase, T. Saeki, N. Watanabe, H. Adachi, S. Souda, I. Saito, 1994).
Properties
IUPAC Name |
6-ethoxy-10-(2-methoxyethyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-20-13-7-5-6-11-12-10-16(2,21-14(11)13)18(8-9-19-3)15(22)17-12/h5-7,12H,4,8-10H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJPMNCHEILAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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